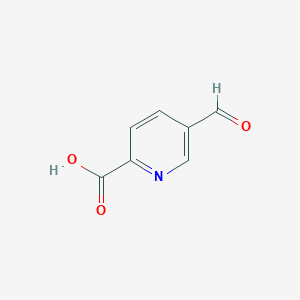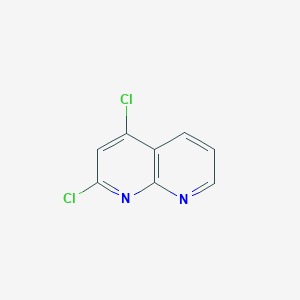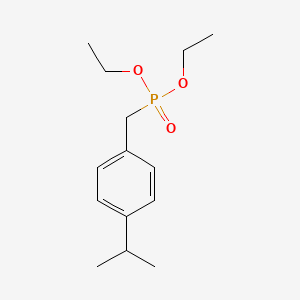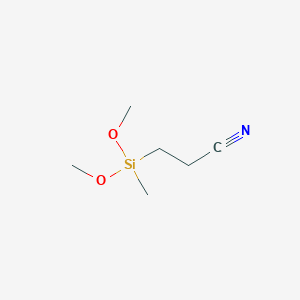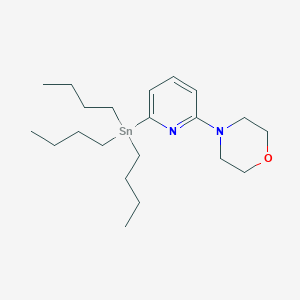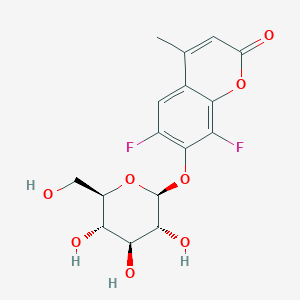
6,8-Difluoro-4-methylumbelliferyl-b-D-glucopyranoside
Vue d'ensemble
Description
6,8-Difluoro-4-methylumbelliferyl-b-D-glucopyranoside (6,8-DFMUG) is a synthetic compound that has been studied for its potential applications in biochemical research and lab experiments. It is a fluorescent substrate used to measure the activity of enzymes, such as β-glucosidases and β-galactosidases. 6,8-DFMUG has been found to be useful in a wide range of research applications, including molecular biology, biochemistry, and medical science.
Applications De Recherche Scientifique
-
Pharma & Biopharma, Cellular Imaging, Protein Assays & Analysis
- 6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP) is a fluorinated 4-methylumbelliferyl phosphate (MUP) derivative that has a lower pKa than that of MUP, making DiFMUP an excellent substrate for continuously assaying acid phosphatases at low pH .
- The reaction product of DiFMUP has excitation/emission maxima of ∼358/450 nm .
- This compound is used in various assays to measure the activity of phosphatases .
-
Protein Tyrosine Phosphatases Research
- The fluorogenic substrate 6,8-difluoro-4-methylumbiliferyl phosphate (DIFMUP) has been widely used for the detection of serine and threonine phosphatase activities .
- This substrate is also used for the characterization of protein tyrosine phosphatases (PTPs) and for the screening for PTP inhibitors .
- The measured kinetic and inhibitor constants for DIFMUP cleavage were comparable with those of the widely used but less discriminative and practicable substrates, para-nitrophenylphosphate and phosphotyrosine-containing peptides, respectively .
-
Research on Lysosomal Storage Disorders
- 6,8-Difluoro-4-methylumbelliferyl-b-D-glucopyranoside acts as a fluorescent substrate, commonly employed to detect and measure the activity of glucosidases .
- This substrate finds applications in research related to various diseases, such as Gaucher’s disease, Pompe disease, and other lysosomal storage disorders .
-
Biochemical Kinase Assays, Biochemical Toxicology Assays, Cell Analysis, Cellular Imaging, Cellular Toxicology Assays, Drug Discovery and Development, Enzyme and Protein Activity Assays, High-Content Screening (HCS), Kinase Biology, Phosphatase Activity, Phosphatase Activity Assays, Phosphatase Biology, Proteins, Expression, Isolation and Analysis, Target and Lead Identification and Validation, Target-Based ADME/Tox Assays
- DiFMUP is a fluorinated 4-methylumbelliferyl phosphate (MUP) derivative that has a lower pKa than that of MUP, making DiFMUP an excellent substrate for continuously assaying acid phosphatases at low pH .
- The reaction product of DiFMUP has excitation/emission maxima of ∼358/450 nm .
- This compound is used in various assays to measure the activity of phosphatases .
-
Pharma & Biopharma, Cellular Imaging, Protein Assays & Analysis
- DiFMUP is a fluorinated 4-methylumbelliferyl phosphate (MUP) derivative that has a lower pKa than that of MUP, making DiFMUP an excellent substrate for continuously assaying acid phosphatases at low pH .
- The reaction product of DiFMUP has excitation/emission maxima of ∼358/450 nm .
- This compound is used in various assays to measure the activity of phosphatases .
-
Research on Gaucher’s Disease, Pompe Disease, and Other Lysosomal Storage Disorders
-
Biochemical Kinase Assays, Biochemical Toxicology Assays, Cell Analysis, Cellular Imaging, Cellular Toxicology Assays, Drug Discovery and Development, Enzyme and Protein Activity Assays, High-Content Screening (HCS), Kinase Biology, Phosphatase Activity, Phosphatase Activity Assays, Phosphatase Biology, Proteins, Expression, Isolation and Analysis, Target and Lead Identification and Validation, Target-Based ADME/Tox Assays
- DiFMUP is a fluorinated 4-methylumbelliferyl phosphate (MUP) derivative that has a lower pKa than that of MUP, making DiFMUP an excellent substrate for continuously assaying acid phosphatases at low pH .
- The reaction product of DiFMUP has excitation/emission maxima of ∼358/450 nm .
- This compound is used in various assays to measure the activity of phosphatases .
Propriétés
IUPAC Name |
6,8-difluoro-4-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2O8/c1-5-2-9(20)25-14-6(5)3-7(17)15(10(14)18)26-16-13(23)12(22)11(21)8(4-19)24-16/h2-3,8,11-13,16,19,21-23H,4H2,1H3/t8-,11-,12+,13-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLOUZMEHMDFKY-ADPZIVFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C(C(=C(C=C12)F)OC3C(C(C(C(O3)CO)O)O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C(C(=C(C=C12)F)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610599 | |
| Record name | 6,8-Difluoro-4-methyl-2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Difluoro-4-methylumbelliferyl-b-D-glucopyranoside | |
CAS RN |
351009-26-2 | |
| Record name | 6,8-Difluoro-4-methyl-2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




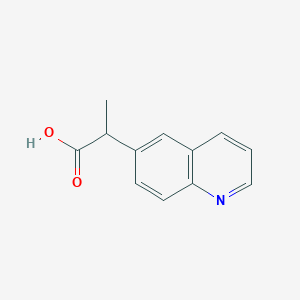
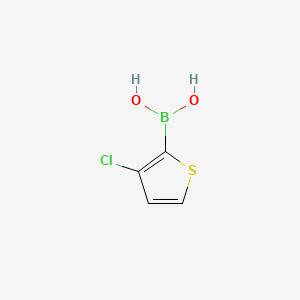
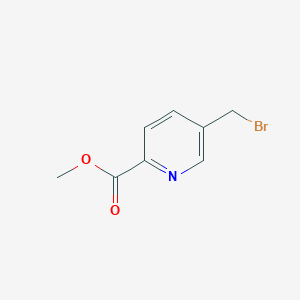
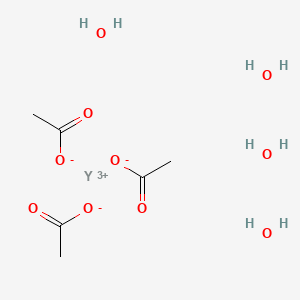
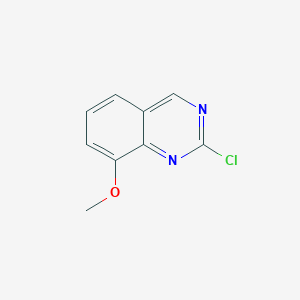

![6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1592246.png)
